(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride
Description
“(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride” is a chiral pyrrolidine derivative characterized by an acetic acid moiety attached to a 3-amino-pyrrolidine ring, with two hydrochloride counterions enhancing its solubility and stability. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in pharmaceutical synthesis due to their conformational rigidity and bioactivity. Its stereochemistry (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity plays a role in efficacy .
Properties
IUPAC Name |
2-[(3S)-3-aminopyrrolidin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5-1-2-8(3-5)4-6(9)10;;/h5H,1-4,7H2,(H,9,10);2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQISJCBOKLZMP-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
A widely cited method begins with trans-4-hydroxy-L-proline, a cost-effective chiral pool starting material. The synthesis involves four key steps:
-
Decarboxylation : Removal of the carboxylic acid group under acidic conditions.
-
N-Boc Protection : Introduction of tert-butoxycarbonyl (Boc) to shield the amine during subsequent reactions.
-
Sulfonylation and SN2 Reaction : Conversion of the hydroxyl group to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide to invert stereochemistry.
-
Reduction and Deprotection : Reduction of the azide to an amine using triphenylphosphine, followed by HCl-mediated Boc removal to yield the dihydrochloride salt.
Experimental Details
In a representative procedure, trans-4-hydroxy-L-proline undergoes decarboxylation in concentrated HCl at 100°C for 24 hours (yield: 85%). Subsequent Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) achieves 90% yield. Mesylation with methanesulfonyl chloride at 0°C and SN2 displacement with sodium azide in dimethylformamide (DMF) at 80°C provides the inverted azide intermediate (75% yield). Staudinger reduction with triphenylphosphine in THF/water and final HCl treatment yield the dihydrochloride with 95% purity and an overall yield of 62%.
Table 1: Key Parameters for trans-4-Hydroxy-L-Proline Route
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Decarboxylation | HCl, 100°C, 24 h | 85 | 98 |
| N-Boc Protection | Boc₂O, THF, rt, 12 h | 90 | 99 |
| Sulfonylation | MsCl, 0°C, 2 h | 92 | 97 |
| SN2 Displacement | NaN₃, DMF, 80°C, 8 h | 75 | 95 |
| Reduction/Deprotection | PPh₃, THF/H₂O; HCl, rt | 95 | 99 |
Cyclization of Optically Active Trimesylate Derivatives
Methodology
An alternative route employs S-1,2,4-butanetriol as the chiral precursor. The triol is converted to its trimesylate ester (methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester) using methanesulfonyl chloride. Cyclization with benzylamine in THF at 50–60°C forms the pyrrolidine ring, followed by allyloxycarbonyl (Alloc) protection and high-pressure amination.
Process Optimization
Key steps include:
-
Trimesylate Formation : Reaction of S-1,2,4-butanetriol with methanesulfonyl chloride in ethyl acetate at 0–5°C (yield: 88%).
-
Cyclization : Benzylamine-induced ring closure in THF at 60°C (yield: 78%).
-
Alloc Protection : Replacement of benzyl with Alloc using allyl chloroformate in heptane (70% yield).
-
High-Pressure Amination : Reaction with ammonia under 5×10⁶–8×10⁶ Pa at 100–150°C to introduce the amino group (65% yield).
This method’s stereochemical integrity is maintained through careful control of reaction temperature and pressure.
Table 2: Performance Metrics for Trimesylate Route
| Step | Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Trimesylate Formation | MsCl, EtOAc, 0–5°C, 2 h | 88 | 99 |
| Cyclization | BnNH₂, THF, 60°C, 4 h | 78 | 98 |
| Alloc Protection | Allyl chloroformate, heptane, 50°C | 70 | 97 |
| Amination | NH₃, 7×10⁶ Pa, 120°C, 6 h | 65 | 96 |
Catalytic Amination of Chloroacetic Acid Derivatives
Innovative Approach
Drawing from glycine synthesis, this method adapts chloroacetic acid and ammonia under aliphatic amine catalysis. Triethylamine facilitates quaternary ammonium salt formation, mitigating byproducts like iminodiacetic acid.
Procedure
-
Quaternary Salt Formation : Chloroacetic acid reacts with triethylamine in water at 30°C.
-
Amination : Ammonia is introduced dropwise at 40°C, followed by heating to 60°C for 2 hours.
-
Workup : Reduced-pressure distillation removes water, and recrystallization with ethanol/water yields pure (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid (93% yield).
While this method is efficient for glycine, adaptation to pyrrolidine derivatives requires coupling with pre-formed 3-aminopyrrolidine, introducing complexity.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The trans-4-hydroxy-L-proline route offers superior enantiomeric excess (99% ee) and scalability, making it preferred for industrial applications. In contrast, the trimesylate method’s high-pressure requirements limit its practicality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, amines, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is explored as a precursor for drug development, particularly in the design of compounds with neurological activity.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it suitable for formulation into various products.
Mechanism of Action
The mechanism of action of (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the pyrrolidine ring provides structural rigidity, facilitating binding to active sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinone vs.
- Acetamide vs. Acetic Acid : The acetamide analogue (CAS 1246277-44-0) exhibits near-identical similarity (0.97) but replaces the carboxylic acid with an amide, altering hydrogen-bonding capacity and metabolic stability .
Pharmacological Considerations
Dose-effect methodologies, such as those described by Litchfield and Wilcoxon, are critical for evaluating compounds like “(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride” and its analogues. These methods assess median effective doses (ED₅₀) and curve slopes, though specific data for this compound remain unreported in the evidence .
Biological Activity
(S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride, a chiral amino acid derivative, is notable for its unique pyrrolidine structure and potential biological activities. This compound is primarily studied for its roles in neurotransmitter modulation and therapeutic applications in neurological disorders.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 144.17 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride form.
Research indicates that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid may function as a neuromodulator, influencing neurotransmitter pathways related to mood regulation and cognitive functions. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents targeting neurological disorders.
Neurotransmitter Modulation
Studies have highlighted the compound's significant effects on neurotransmitter systems, particularly in enhancing synaptic transmission and modulating receptor activity. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
-
Neurotransmitter Modulation :
- A study indicated that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid enhances GABAergic transmission, which could have implications for treating anxiety disorders.
- The compound's ability to modulate serotonin levels suggests potential applications in depression treatment.
-
Anticancer Activity :
- Research demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including MCF-7 and U-937, with IC values indicating significant potency.
- Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
-
Antimicrobial Properties :
- Initial assessments show that (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid displays antimicrobial activity against specific bacterial strains, although further studies are needed to elucidate the mechanisms involved.
Comparative Analysis with Similar Compounds
The following table compares (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Aminopiperidine | Piperidine derivative | Neuroactive properties |
| 4-Hydroxyproline | Hydroxyproline derivative | Involved in collagen synthesis |
| (S)-3-Amino-2-methylpropionic acid | Amino acid derivative | Potential role in metabolic pathways |
| 2-Aminobutyric acid | Amino acid derivative | Neurotransmitter precursor |
Q & A
What are the established synthetic routes for (S)-(3-Amino-pyrrolidin-1-YL)-acetic acid dihydrochloride, and how can enantiomeric purity be optimized?
Basic:
The compound is synthesized via a multi-step approach:
Chiral pyrrolidine scaffold preparation : Start with (S)-pyrrolidin-3-amine. Protect the amine group using Boc (tert-butoxycarbonyl) to avoid side reactions.
Acetic acid conjugation : React the protected amine with bromoacetic acid under basic conditions (e.g., NaHCO₃) to form the acetic acid-pyrrolidine linkage.
Deprotection and salt formation : Remove the Boc group using HCl in dioxane, followed by precipitation with diethyl ether to yield the dihydrochloride salt .
Advanced:
Enantiomeric purity (>99% ee) is critical for pharmacological applications. Optimize via:
- Chiral chromatography : Use columns like Chiralpak® IA with hexane:isopropanol (80:20) to separate enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed amination to preserve stereochemistry during coupling steps .
How can researchers validate the structural integrity and purity of this compound?
Basic:
Use orthogonal analytical methods:
- NMR : Confirm the (S)-configuration via -NMR (e.g., splitting patterns of pyrrolidine protons) and -NMR for carbon backbone verification .
- HPLC : Monitor purity (>95%) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
Advanced:
- X-ray crystallography : Resolve crystal structures to confirm absolute stereochemistry and hydrogen-bonding patterns in the dihydrochloride form .
- Mass spectrometry (HRMS) : Validate molecular weight (calc. for C₆H₁₄Cl₂N₂O₂: 229.04 g/mol) with <2 ppm error .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic:
- pH stability : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7. Store in inert, dry environments (2–8°C) to prevent degradation .
- Thermal stability : Decomposition occurs at >150°C; DSC/TGA analysis is recommended for storage protocol development .
Advanced:
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photodegradants. Use LC-MS to characterize degradation products (e.g., pyrrolidine ring oxidation) .
How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
Basic:
The pyrrolidine-acetic acid motif is a common pharmacophore in antihistamines (e.g., cetirizine derivatives). Researchers modify:
- Amino group substituents : To modulate receptor binding affinity.
- Acetic acid chain length : To optimize solubility and bioavailability .
Advanced:
- Molecular docking : Simulate interactions with histamine H₁ receptors (PDB ID: 7DFL) to predict binding energies.
- Metabolic profiling : Use liver microsomes to assess CYP450-mediated metabolism of derivatives .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Basic:
- Impurity profiling : Detect ≤0.1% impurities via UPLC-PDA (e.g., residual solvents like dichloromethane).
- Ion chromatography : Quantify chloride counterions to ensure stoichiometric consistency (2:1 HCl ratio) .
Advanced:
- NMR-based quantification : Use -NMR (if fluorine impurities exist) for specificity in complex matrices .
- HILIC-MS/MS : Resolve polar degradation products (e.g., hydrolyzed acetic acid derivatives) with hydrophilic interaction chromatography .
What safety protocols are recommended for handling this compound?
Basic:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation.
- Ventilation : Use fume hoods during weighing to prevent inhalation of hydrochloride aerosols .
Advanced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
